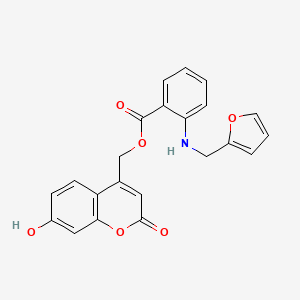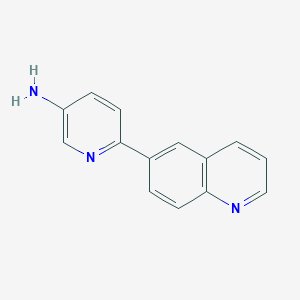
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate is not fully understood. However, studies have suggested that it exerts its effects through various mechanisms, including inhibition of specific enzymes, modulation of signaling pathways, and induction of apoptosis in cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For instance, it has been shown to inhibit the activity of specific enzymes, such as tyrosinase and acetylcholinesterase, which play important roles in various physiological processes. Additionally, it has been found to modulate specific signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival. Furthermore, it has been shown to induce apoptosis in cancer cells, which may have potential therapeutic implications.
Avantages Et Limitations Des Expériences En Laboratoire
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate has several advantages and limitations for lab experiments. One advantage is that it is readily synthesized using simple and cost-effective methods. Additionally, it has shown promising results in various scientific research fields, which may stimulate further investigation. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Furthermore, its effects may vary depending on the specific cell type and experimental conditions used, which may complicate its interpretation.
Orientations Futures
There are several future directions for the research on (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, which may pave the way for its development as a therapeutic agent. Furthermore, it may be interesting to explore its potential applications in other scientific research fields, such as agriculture and industry, where its properties may be exploited for various purposes.
Méthodes De Synthèse
The synthesis of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate involves the reaction of 2-(furan-2-ylmethylamino)benzoic acid with 7-hydroxy-4-chromonecarbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, resulting in the formation of the desired product.
Applications De Recherche Scientifique
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate has shown potential applications in various scientific research fields. For instance, it has been studied for its anticancer properties, where it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, it has been investigated for its potential as an antimicrobial agent, where it has shown promising results against various bacterial and fungal strains. Furthermore, it has been studied for its anti-inflammatory and antioxidant properties, where it has been found to reduce inflammation and oxidative stress in cells.
Propriétés
IUPAC Name |
(7-hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c24-15-7-8-17-14(10-21(25)29-20(17)11-15)13-28-22(26)18-5-1-2-6-19(18)23-12-16-4-3-9-27-16/h1-11,23-24H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRZMINVLAFEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=O)OC3=C2C=CC(=C3)O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine](/img/structure/B7627471.png)
![1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7627481.png)
![N-[(4-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627486.png)
![4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide](/img/structure/B7627502.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627504.png)
![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)


